1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-aminotetraline hydrochloride typically involves the reaction of 5,6-dimethoxy-1-tetralone with ammonia or an amine under reducing conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for 5,6-dimethoxy-2-aminotetraline hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-dimethoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce tetrahydro derivatives .
Scientific Research Applications
5,6-dimethoxy-2-aminotetraline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter release and accumulation, particularly in the central nervous system . It may act on dopamine receptors and other neurotransmitter systems, influencing their activity and function .
Comparison with Similar Compounds
- 6-methoxy-2-aminotetraline hydrochloride
- 7-methoxy-2-aminotetraline hydrochloride
- 8-methoxy-2-aminotetraline hydrochloride
Comparison: 5,6-dimethoxy-2-aminotetraline hydrochloride is unique due to its specific substitution pattern on the tetraline ring, which can influence its pharmacological properties and reactivity . Compared to other similar compounds, it may exhibit different effects on neurotransmitter systems and have distinct applications in research and industry .
Properties
CAS No. |
21489-75-8 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2;/h3,6,9H,4-5,7,13H2,1-2H3;1H |
InChI Key |
MDKVBKWGRHXAME-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Canonical SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Origin of Product |
United States |
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